molecular formula C8H8N2 B169760 2-(6-Methylpyridin-2-yl)acetonitrile CAS No. 14993-80-7

2-(6-Methylpyridin-2-yl)acetonitrile

Cat. No. B169760
CAS RN: 14993-80-7
M. Wt: 132.16 g/mol
InChI Key: UEBREBAKASRNDA-UHFFFAOYSA-N
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Description

“2-(6-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name "(6-methyl-2-pyridinyl)acetonitrile" .


Synthesis Analysis

The synthesis of “2-(6-Methylpyridin-2-yl)acetonitrile” involves several steps. The synthetic route includes the use of 2-(Bromomethyl)-6-methylpyridine and Trimethylsilyl cyanide . More details about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular structure of “2-(6-Methylpyridin-2-yl)acetonitrile” consists of a pyridine ring with a methyl group at the 6th position and an acetonitrile group at the 2nd position . The molecular weight of the compound is 132.16 .


Physical And Chemical Properties Analysis

“2-(6-Methylpyridin-2-yl)acetonitrile” has a density of 1.056g/cm3 and a boiling point of 235.927ºC at 760 mmHg . The compound’s flash point is 93.333ºC .

Scientific Research Applications

Application 1: Flow Synthesis of 2-Methylpyridines

  • Summary of the Application: This compound is used in the flow synthesis of 2-methylpyridines via α-methylation . Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
  • Methods of Application or Experimental Procedures: The starting material is progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
  • Results or Outcomes: Eight 2-methylated pyridines were produced by this method . The method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Application 2: Metal Ion Coordination Chemistry

  • Summary of the Application: Pyridyl-substituted phosphines, such as 2-(6-Methylpyridin-2-yl)acetonitrile, have been extensively used in metal ion coordination chemistry due to their fundamental importance and prospective applications .

Application 3: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Summary of the Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been studied for their anti-fibrosis activity .
  • Methods of Application or Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 4: Synthesis of Pyrazolopyrimidine Derivatives

  • Summary of the Application: This compound is used in the synthesis of novel pyrazolopyrimidine derivatives, which have been studied for their anti-fibrosis activity .
  • Methods of Application or Experimental Procedures: A series of novel pyrazolopyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

The safety data sheet for “2-(6-Methylpyridin-2-yl)acetonitrile” suggests that it should be handled with care. Respiratory protection, suitable gloves, and eye protection are recommended when handling this compound .

Future Directions

The future directions for “2-(6-Methylpyridin-2-yl)acetonitrile” are not specified in the search results. This could be due to the compound’s specific use in research and development .

properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBREBAKASRNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483144
Record name 2-(6-methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-2-yl)acetonitrile

CAS RN

14993-80-7
Record name 2-(6-methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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